3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O3/c1-24-15-5-4-11(19)9-14(15)21-17(23)22-8-6-12(10-22)25-16-13(18)3-2-7-20-16/h2-5,7,9,12H,6,8,10H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMMAWOIKCJIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.69 g/mol. The compound features a pyrrolidine ring, a bromopyridine moiety, and a chloro-methoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.69 g/mol |
| CAS Number | [Not specified] |
| Melting Point | [Not specified] |
| Solubility | [Not specified] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer progression. The compound's structure enables it to modulate the activity of these targets, thereby influencing various signaling pathways crucial for cell proliferation and survival.
- Inhibition of Tumor Growth : Studies have shown that similar compounds can inhibit the growth of tumor cells by interfering with cell cycle regulation and apoptosis pathways. For instance, a related compound demonstrated moderate tumor growth inhibition in xenograft models, suggesting potential efficacy against certain cancers .
- Target Engagement : The binding affinity to specific proteins, such as MDM2 (Murine Double Minute 2), has been noted in related research. Compounds with similar structures have shown effective inhibition of MDM2, leading to the activation of p53 pathways which are critical in tumor suppression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Halogen Substituents : The presence of halogen atoms (e.g., bromine and chlorine) significantly enhances the antiproliferative activity against various cancer cell lines. The electronegative nature of these substituents plays a vital role in increasing binding affinity to target proteins .
- Pyrrolidine Core : The pyrrolidine structure contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets effectively .
Case Studies
Several studies have investigated the biological activity of compounds similar to This compound :
- Antitumor Activity : In vivo studies demonstrated that compounds with similar scaffolds exhibited significant antitumor effects in mouse models. For example, a study reported that administration at doses around 100 mg/kg resulted in modest tumor growth inhibition but highlighted the need for further optimization to enhance efficacy .
- In Vitro Efficacy : In vitro assays indicated that derivatives of pyrrolidine showed promising results against various cancer cell lines, including HCT-15 (colon carcinoma) and SJSA-1 (sarcoma) cells. These studies emphasized the importance of functional groups in enhancing biological activity .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient construction of complex molecular architectures. For example, the use of multicomponent reactions (MCRs) has been highlighted as a significant method for synthesizing biologically active molecules, including derivatives similar to the compound .
Table 1: Synthesis Overview
| Step | Reaction Type | Key Ingredients | Conditions |
|---|---|---|---|
| 1 | MCR | 3-bromopyridin-2-ol, 5-chloro-2-methoxyphenyl amine | Reflux in ethanol |
| 2 | Coupling | Pyrrolidine derivative | Under inert atmosphere |
| 3 | Purification | Column chromatography | Silica gel with hexane/EtOAc |
Antimicrobial Properties
Research has demonstrated that compounds similar to 3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, particularly those exhibiting multidrug resistance .
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | MIC (μM) |
|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 12.4 |
| Compound B | Escherichia coli | 16.5 |
| Compound C | Klebsiella pneumoniae | 16.1 |
Pharmacological Applications
The compound is also being investigated for its potential as a dual-target drug, specifically as a mu-opioid receptor agonist and dopamine D3 receptor antagonist. This dual action could provide new therapeutic avenues for treating conditions such as pain and addiction .
Neurological Disorders
Due to its ability to interact with neurotransmitter systems, this compound may be beneficial in treating neurological disorders by modulating dopaminergic pathways. The design of derivatives with enhanced selectivity and potency is ongoing, aiming to improve treatment outcomes for conditions like Parkinson's disease and schizophrenia .
Cancer Treatment
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of cell signaling pathways that are critical for cancer cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine Carboxamide Cores
The following table summarizes key structural analogs and their properties:
Functional and Pharmacological Comparisons
- TRPV1 Antagonists : The compound from Anand and Rajagopal (2023) shares the pyrrolidine carboxamide scaffold but replaces the bromopyridinyloxy group with a thiazole ring. This substitution likely enhances blood-brain barrier penetration, as demonstrated in preclinical models of neuropathic pain . In contrast, the 3-bromopyridinyloxy group in the target compound may prioritize peripheral activity due to reduced lipophilicity.
- JAK Inhibitors : KEV () retains the 5-chloro-2-methoxyphenyl group but replaces the pyrrolidine carboxamide with a pyrazolopyridine system. This modification results in stronger hydrogen bonding with JAK kinases, as evidenced by molecular docking (PDB ID 6N7A) .
- Proteasome Inhibitors: The morpholinoimidazopyrimidine-substituted analog () exhibits superior metabolic stability compared to the target compound, attributed to the electron-withdrawing fluorine atom and morpholine ring .
Physicochemical and Crystallographic Comparisons
- Solubility : The trifluoroethyl group in the patented compound () increases hydrophobicity, whereas the methoxy and bromine groups in the target compound balance solubility and membrane permeability .
- Crystal Packing: 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide () forms monoclinic crystals (space group P2₁/c) with a density of 1.654 Mg/m³. The ethoxyphenyl group facilitates π-π stacking, a feature absent in the target compound’s chloromethoxyphenyl moiety .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution between a bromopyridine derivative and a pyrrolidine carboxamide precursor. Key steps include coupling 3-bromopyridin-2-ol with a pyrrolidine scaffold under mild basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions on the pyrrolidine and aryl rings. For example, the methoxy group on the phenyl ring appears as a singlet near δ 3.8 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+) with <2 ppm error. X-ray crystallography (if crystals are obtainable) resolves stereochemistry and bond angles, as demonstrated for structurally analogous carboxamides .
Q. How is preliminary pharmacological screening conducted for this compound?
- Methodological Answer : Initial screening involves receptor binding assays (e.g., radioligand displacement for GPCRs or kinases) and cell-based assays (e.g., cAMP or calcium flux measurements). For example, related pyrrolidine carboxamides were tested for vasopressin receptor antagonism using CHO cells expressing human V1b receptors, with IC₅₀ values calculated via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for target receptors?
- Methodological Answer : Systematically modify substituents on the pyrrolidine ring and aryl groups. For instance:
- Replace the 3-bromopyridinyl group with chloro or methoxy variants to assess steric/electronic effects.
- Introduce chiral centers on the pyrrolidine core and compare enantiomer activity via chiral HPLC separation.
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like V1b, followed by mutagenesis studies to validate critical residues .
Q. How to resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in cell-free vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Conduct counter-screens against related receptors (e.g., V1a, V2) and use knockout cell lines to isolate target-specific activity. Validate with in vivo models , such as corticotropin secretion in stressed rodents, to confirm translational relevance .
Q. What experimental strategies are recommended for assessing in vivo pharmacokinetics and metabolic stability?
- Methodological Answer : Perform ADME studies in rodents:
- Oral bioavailability : Compare plasma AUC after oral vs. intravenous administration.
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes.
- CNS penetration : Measure brain-to-plasma ratio post-dosing. For compounds with poor solubility, employ nanoformulations (e.g., liposomes) to enhance bioavailability .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines for brominated and chlorinated aromatics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
